1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is a compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with various receptors and enzymes, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Thiabendazole: An antihelmintic used to treat parasitic worm infections.
Uniqueness
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is unique due to its dual-ring structure, which combines the properties of both imidazole and pyrrolidinone rings. This structural feature allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-7-10-5-8(11-7)6-12-4-2-3-9(12)13/h5H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
DLZVSRZPABRHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)CN2CCCC2=O |
Origin of Product |
United States |
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